2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide
Overview
Description
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMAA is a white crystalline powder that is soluble in water and has a molecular weight of 172.23 g/mol.
Mechanism of Action
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose from the liver and muscles, leading to increased energy levels. This compound has also been shown to increase the levels of adrenaline and noradrenaline in the body, leading to increased alertness and focus.
Advantages and Limitations for Lab Experiments
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also has a wide range of applications in various fields such as catalysis, drug discovery, and biochemistry. However, this compound has some limitations as well. It is a potent inhibitor of MAO, which can lead to potential toxicity in vivo. It is also a controlled substance in some countries, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use in the treatment of depression and attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to understand the potential toxicity of this compound and its effects on the human body.
Scientific Research Applications
2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide has been widely used in scientific research due to its unique properties. It has been used as a precursor in the synthesis of various compounds such as piperazine-2,5-diones and 2-aminopiperazines. This compound has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications.
properties
IUPAC Name |
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-10-3-4-11(2)8(13)6(10)5-7(9)12/h6H,3-5H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHSBECJDNGEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1CC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459391 | |
Record name | 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
534603-64-0 | |
Record name | 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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